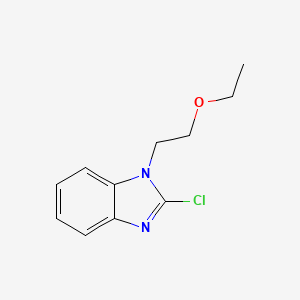
2-chloro-1-(2-ethoxyethyl)-1H-benzimidazole
Cat. No. B1589624
Key on ui cas rn:
87233-54-3
M. Wt: 224.68 g/mol
InChI Key: AIQPWDHVCUXRBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06194406B1
Procedure details


Combine 2-chloro-1H-benzimidazole (21.1.4 g, 138.4 mmol) and dimethylformamide (200 mL). Add portionwise, sodium hydride (24.0 g, 60% in oil, 153.3 mmol). After 15 minutes, add 2-chloroethyl ethyl ether (21.9 g, 201,5 mmol). Heat to 60° C. After 18 hours, cool the reaction mixture and dilute with ethyl acetate. Extract with a saturated aqueous sodium bicarbonate solution, water, and then brine. Dry the organic layer over MgSO4, filter, and evaporate in vacuo to give a residue. Chromatograph the residue on silica gel eluting sequentially with 10% ethyl acetate/hexane and then 30% ethyl acetate hexane to give the 2-chloro-1-(2-ethoxyethyl)-1H-benzimidazole: Rf=0.74 (silica gel, 7/3 ethyl acetate/hexane).





Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[NH:6][C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[N:3]=1.CN(C)C=O.[H-].[Na+].[CH2:18]([O:20][CH2:21][CH2:22]Cl)[CH3:19]>C(OCC)(=O)C.CCCCCC.C(OCC)(=O)C>[Cl:1][C:2]1[N:6]([CH2:19][CH2:18][O:20][CH2:21][CH3:22])[C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[N:3]=1 |f:2.3,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
138.4 mmol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC2=C(N1)C=CC=C2
|
Step Two
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
24 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
21.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCCCl
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Six
|
Name
|
ethyl acetate hexane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC.C(C)(=O)OCC
|
|
Name
|
ethyl acetate hexane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC.CCCCCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
Add portionwise
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 18 hours
|
|
Duration
|
18 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cool the reaction mixture
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Extract with a saturated aqueous sodium bicarbonate solution, water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Dry the organic layer over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporate in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a residue
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC2=C(N1CCOCC)C=CC=C2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
